2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
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Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N5OS2 and its molecular weight is 369.46. The purity is usually 95%.
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Mechanism of Action
Triazolopyridines
The compound contains a triazolopyridine moiety . Triazolopyridines are a class of compounds that have been studied for various biological activities. They are known to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes .
Thiophenes
The compound also contains a tetrahydrobenzothiophene moiety . Thiophenes are sulfur-containing heterocyclic compounds that are known to have various biological activities. They can interact with various biological targets and can influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion (ADME). Without specific studies, it’s hard to predict the exact pharmacokinetic properties of this compound .
Environmental Factors
The stability, efficacy, and action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Again, without specific studies, it’s hard to predict how these factors might affect this compound .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c18-9-12-11-5-1-2-6-13(11)25-16(12)19-15(23)10-24-17-21-20-14-7-3-4-8-22(14)17/h3-4,7-8H,1-2,5-6,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLLRGSZTNQREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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